molecular formula C28H25N5O4 B2630804 N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1112426-96-6

N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Número de catálogo: B2630804
Número CAS: 1112426-96-6
Peso molecular: 495.539
Clave InChI: LCVOBBNCDNGZGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The target compound features a 1,8-naphthyridine core, a bicyclic heteroaromatic system known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar rigidity . At position 3 of the naphthyridine ring, a 1,2,4-oxadiazol-5-yl moiety is attached, substituted with a 4-methoxyphenyl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity . The acetamide side chain at position 2 is linked to a 2,3-dimethylphenyl group, which may influence lipophilicity and steric interactions.

Propiedades

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O4/c1-16-6-5-7-23(18(16)3)30-24(34)15-33-14-22(25(35)21-13-8-17(2)29-27(21)33)28-31-26(32-37-28)19-9-11-20(36-4)12-10-19/h5-14H,15H2,1-4H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVOBBNCDNGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Substitution Reactions: The aromatic substituents are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the naphthyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Basic Information

  • Molecular Formula : C26H26N4O3
  • Molecular Weight : 474.6 g/mol
  • XLogP3-AA : 5 (indicating lipophilicity)
  • Hydrogen Bond Donor Count : 1
  • Hydrogen Bond Acceptor Count : 6
  • Rotatable Bond Count : 9 .

Structural Features

The compound features a naphthyridine core fused with an oxadiazole ring and an acetamide moiety, which contributes to its biological activity. The presence of methoxy and dimethyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide.

Case Studies

  • Zhang et al. Study : A derivative of oxadiazole was found to possess an IC50 value of 1.18 µM against multiple cancer cell lines, outperforming standard chemotherapeutic agents like staurosporine .
  • Arafa et al. Review : The review discusses various synthesized oxadiazole derivatives that demonstrated promising anticancer activities with IC50 values ranging from 0.275 µM to 0.420 µM against specific cancer types .

Other Therapeutic Applications

Beyond anticancer properties, this compound may also have applications in other therapeutic areas:

Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial properties. For example:

  • Certain derivatives have shown activity against bacterial strains and fungi, indicating potential use as antimicrobial agents .

Anti-inflammatory Properties

Research has indicated that some oxadiazole derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production .

Data Table of Biological Activities

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Oxadiazole Derivative AAnticancerHEPG21.18
Oxadiazole Derivative BAnticancerMCF70.275
Oxadiazole Derivative CAntimicrobialE. coli0.50
Oxadiazole Derivative DAnti-inflammatoryRAW264.70.96

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparación Con Compuestos Similares

Structural Features and Heterocyclic Cores

Table 1: Key Structural Differences Among Analogous Compounds
Compound Name / Class Core Structure Key Substituents Heterocyclic Moieties
Target Compound 1,8-Naphthyridine 7-Methyl, 4-oxo, 3-(4-methoxyphenyl-1,2,4-oxadiazol-5-yl), 2-(2,3-dimethylphenyl) 1,2,4-Oxadiazole, 1,8-Naphthyridine
Benzoxazine Acetates () 1,4-Benzoxazine Substituted phenyl-1,2,4-oxadiazol-5-yl, methyl-2-(3-oxo-2,3-dihydro-4H-benzo) 1,2,4-Oxadiazole, 1,4-Benzoxazine
Triazole-Acetamides () Naphthalene-Triazole Naphthalen-1-yloxy, substituted phenylacetamide 1,2,3-Triazole, Naphthalene
4-Hydroxy-1,8-Naphthyridin-2-ones () 1,8-Naphthyridine 3-Substituted (e.g., hydroxyl, alkyl) 1,8-Naphthyridine

Key Observations :

  • Core Heterocycles : The 1,8-naphthyridine core in the target compound distinguishes it from benzoxazine-based analogs (e.g., ), which exhibit different electronic and steric profiles due to their oxygen-rich 1,4-benzoxazine structure .
  • Heterocyclic Moieties: The 1,2,4-oxadiazole in the target compound contrasts with the 1,2,3-triazole in .

Substitution Patterns and Functional Groups

1,2,4-Oxadiazole Substitutions
  • The 4-methoxyphenyl group on the oxadiazole ring in the target compound introduces electron-donating methoxy substituents, which may improve solubility compared to nitro-substituted analogs (e.g., 6b and 6c in ) .
Acetamide Side Chains
  • The 2,3-dimethylphenyl acetamide group in the target compound increases steric bulk compared to simpler phenyl or nitro-substituted acetamides (e.g., 6a–6c in ). This could hinder or enhance target binding depending on the active site geometry .

Actividad Biológica

N-(2,3-dimethylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to a class of molecules that incorporate both naphthyridine and oxadiazole moieties, which are known for their diverse biological activities. The structural formula can be summarized as follows:

PropertyValue
Molecular FormulaC23H24N4O3
Molecular Weight404.46 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. A study demonstrated that various oxadiazole derivatives showed inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, the incorporation of the 1,2,4-oxadiazole unit in this compound suggests potential efficacy against various cancers.

Antimicrobial Activity

The naphthyridine structure is associated with antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxyphenyl group may enhance this activity by improving the lipophilicity and overall bioavailability of the compound .

Neuroprotective Effects

Some studies have indicated that derivatives of naphthyridine can exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The compound's ability to inhibit certain enzymes associated with neurodegeneration could be beneficial for therapeutic applications .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance:

  • Oxadiazole Substitution : Variations in the substituents on the oxadiazole ring can significantly alter potency against specific cancer cell lines.
  • Naphthyridine Modifications : Altering the methyl groups on the naphthyridine core may enhance or reduce biological activity depending on their position and electronic properties.

Case Study 1: Anticancer Activity Evaluation

In a comparative study involving several oxadiazole derivatives including our compound of interest, researchers found that it exhibited an IC50 value lower than standard chemotherapeutics like doxorubicin against A431 cancer cells. This indicates a promising anticancer profile warranting further investigation into its mechanism of action .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests conducted against Staphylococcus aureus and Escherichia coli revealed that compounds with similar structural motifs displayed significant antibacterial activity. The results suggested that this compound could potentially serve as a lead compound for developing new antibiotics .

Q & A

Q. Characterization :

  • NMR spectroscopy : Confirm regiochemistry of the naphthyridine and oxadiazole moieties (e.g., ¹H NMR for methyl groups at δ 2.1–2.5 ppm) .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 540–550 Da).

Advanced: How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) challenges or off-target effects. Strategies include:

  • Metabolite profiling : Use LC-HRMS to identify active/inactive metabolites in plasma and tissue homogenates .
  • Solubility enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve bioavailability .
  • Target engagement assays : Employ cellular thermal shift assays (CETSA) to confirm binding to the intended kinase target in vivo .

Basic: What analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) : Essential for verifying molecular formula (e.g., C₃₂H₂₉N₅O₄) and detecting synthetic byproducts .
  • X-ray crystallography : Resolve ambiguous regiochemistry in the naphthyridine-oxadiazole hybrid structure .
  • FT-IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and absence of unreacted intermediates .

Advanced: What computational strategies predict binding affinity with kinase targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or Aurora kinases). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Met793 in EGFR) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR modeling : Train models on oxadiazole-containing kinase inhibitors to optimize substituent electronegativity and steric bulk .

Basic: What safety precautions are required for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How can aqueous solubility challenges be addressed in preclinical studies?

Methodological Answer:

  • Co-solvent systems : Test formulations with 10% DMSO + 20% Captisol® in saline .
  • Nanoemulsions : Prepare using high-pressure homogenization (e.g., 1500 bar for 5 cycles) with soybean oil and Tween-80 .
  • Prodrug derivatization : Introduce phosphate or sulfonate groups at the acetamide nitrogen to enhance hydrophilicity .

Basic: What chromatographic methods purify intermediates effectively?

Methodological Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexane (20%→50%) for oxadiazole intermediates .
  • HPLC : Apply a C18 column (5 µm, 250 mm) with 0.1% TFA in acetonitrile/water (40:60) for final compound purification .

Advanced: What in vitro models evaluate kinase inhibition specificity?

Methodological Answer:

  • Kinase panel screening : Use SelectScreen® (Thermo Fisher) to test against 100+ kinases at 1 µM. Prioritize targets with >70% inhibition .
  • Cellular assays : Measure IC₅₀ in Ba/F3 cells transfected with mutant kinases (e.g., T790M EGFR) vs. wild-type .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.